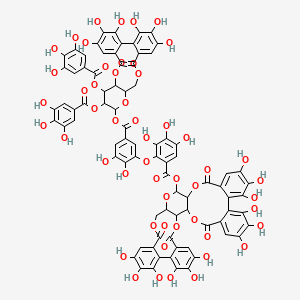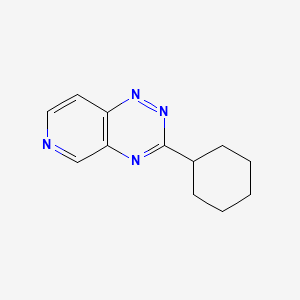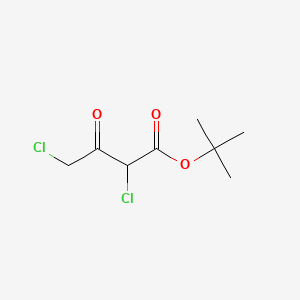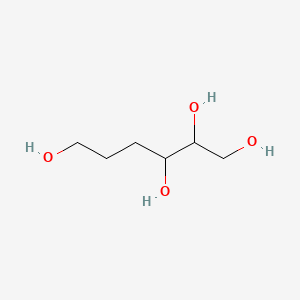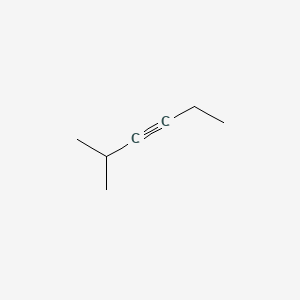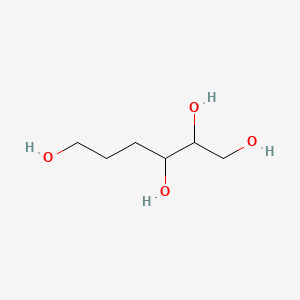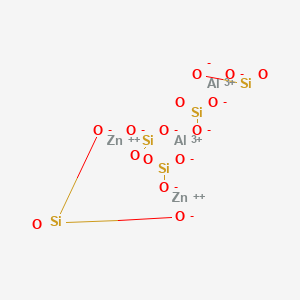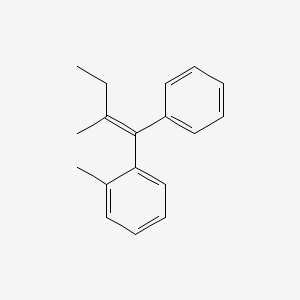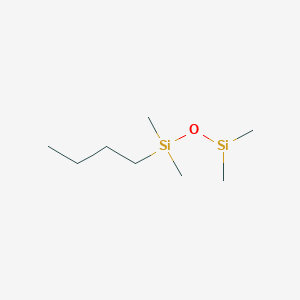
Disiloxane, 1-butyl-1,1,3,3-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is a type of organosilicon compound. It is characterized by the presence of a disiloxane backbone with butyl and tetramethyl groups attached. This compound is known for its stability and versatility, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in the presence of a catalyst, typically a transition metal such as platinum . The reaction conditions often include moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of disiloxane, 1-butyl-1,1,3,3-tetramethyl- often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Reduction: Acts as a reducing agent in the presence of catalysts.
Substitution: Can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Hydrosilylation: Catalysts like platinum or rhodium, solvents such as toluene, and moderate temperatures.
Reduction: Catalysts like platinum, and conditions involving mild temperatures and pressures.
Substitution: Various reagents depending on the functional groups involved, typically carried out under ambient conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Reduction: Formation of reduced organic compounds such as amines from carboxamides.
Substitution: Formation of substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Mecanismo De Acción
The mechanism by which disiloxane, 1-butyl-1,1,3,3-tetramethyl- exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon bonds, facilitated by a catalyst. This process is highly efficient and selective, allowing for the formation of a wide range of organosilicon products .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the butyl group.
1,3-Dihydrotetramethyldisiloxane: Contains hydrogen atoms instead of butyl groups.
Bis(dimethylsilyl) ether: Similar backbone but different substituents.
Uniqueness
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Propiedades
Número CAS |
121263-51-2 |
|---|---|
Fórmula molecular |
C8H21OSi2 |
Peso molecular |
189.42 g/mol |
InChI |
InChI=1S/C8H21OSi2/c1-6-7-8-11(4,5)9-10(2)3/h6-8H2,1-5H3 |
Clave InChI |
CEVKWBCKFNYFNL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)O[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



